4-(Benzyloxy)-3-cyanobenzoic acid
Description
4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position and a cyano group at the 3-position. Its IUPAC name is 3-cyano-4-(phenylmethoxy)benzoic acid, and it is widely used as a synthetic intermediate in pharmaceutical and materials chemistry .
Properties
CAS No. |
946007-61-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-cyano-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H11NO3/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18) |
InChI Key |
LSHOVMIYDITWFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of 4-(Benzyloxy)-3-cyanobenzoic acid with key analogs:
Functional Group Impact on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in this compound is strongly electron-withdrawing, enhancing acidity (pKa ~2–3) compared to methoxy (-OCH₃) or hydroxy (-OH) analogs . Nitro groups (-NO₂) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents .
- Biological Activity: The cyano derivative shows higher binding affinity to kinase ATP pockets due to its planar geometry and hydrogen-bonding capacity . Methoxy or hydroxy analogs are less potent in kinase inhibition but exhibit antioxidant or anti-inflammatory activity .
Pharmacological Relevance
- Kinase Inhibition: this compound is a key intermediate in synthesizing N-(6-methylpyridinyl)-substituted aryl amides, which show nanomolar IC₅₀ values against EGFR kinases .
- Antioxidant Activity : Hydroxy analogs (e.g., 4-(Benzyloxy)-3-hydroxybenzoic acid) scavenge free radicals with EC₅₀ values comparable to ascorbic acid .
Preparation Methods
Nucleophilic Aromatic Substitution and Hydrolysis Route
One robust approach involves nucleophilic substitution on halogenated cyanobenzene derivatives followed by hydrolysis:
Step 1: Formation of Intermediate via Nucleophilic Substitution
The benzyloxy group is introduced by reacting benzyl alcohol derivatives with 4-halogenated cyanobenzene (chlorine, bromine, or iodine substituted) under alkaline conditions (NaOH, KOH, or alkoxides such as sodium methoxide or ethoxide). This produces an intermediate 4-(benzyloxy) cyanobenzene compound.
Step 2: Hydrolysis of the Cyano Group
The cyano group is hydrolyzed under acidic (pH 1–2) or alkaline (pH 13–14) conditions at elevated temperatures (60–160 °C) for several hours (3–8 h), yielding 4-(benzyloxy)-3-cyanobenzoic acid or its related benzoic acid derivative.
Step 3 (Optional): Alcoholysis and Subsequent Hydrolysis
Alternatively, the intermediate can be converted into an ester via alcoholysis in methanol or ethanol at 60–78 °C, followed by hydrolysis to the acid under acidic or alkaline conditions.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Benzyl alcohol + 4-halogenated cyanobenzene + alkali | 100–140 | 10–15 | Nitrogen atmosphere recommended |
| Hydrolysis (direct) | Water + acid/base | 60–160 | 3–8 | pH 1–2 (acidic) or 13–14 (alkaline) |
| Alcoholysis (optional) | Methanol or ethanol + alkali | 60–78 | 3–8 | Followed by hydrolysis |
| Hydrolysis (post-alcoholysis) | Water + acid/base | 50–100 | 1–5 | Optimal 70–80 °C, 2–3 h |
Halogen Exchange and Diazonium Salt Cyanation
Another method described in cyanobenzoic acid derivatives synthesis involves:
- Halogen exchange on nitro-substituted benzoic acids (e.g., 2-chloro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzoic acid).
- Reduction of the nitro group to an amino group.
- Conversion of the amino group to a diazonium salt using sodium nitrite and hydrochloric acid.
- Reaction of the diazonium salt with a cyanate ion source to introduce the cyano group.
This method is more applicable for preparing cyano-substituted benzoic acids with specific substitution patterns but can be adapted for benzyloxy derivatives by prior or subsequent substitution steps.
Detailed Synthetic Route Example for this compound
Based on the most comprehensive patent method (CN103588638A), the synthesis proceeds as follows:
-
Benzyl alcohol (or benzene butanol analog) is reacted with an alkali (NaOH, KOH, NaH, sodium or potassium alkoxides) at 120–130 °C for 2–3 hours to generate the alkoxide intermediate.
-
Under nitrogen atmosphere, the alkoxide intermediate reacts with 4-halogenated cyanobenzene (chlorine, bromine, or iodine substituted) at 100–140 °C for 10–15 hours to form 4-(benzyloxy) cyanobenzene intermediate.
-
The intermediate is hydrolyzed directly in water under acidic or alkaline conditions at 60–160 °C for 3–8 hours to yield the target this compound.
Alternative Alcoholysis and Hydrolysis:
The intermediate can be first converted to the methyl or ethyl ester by alcoholysis in methanol or ethanol under reflux (60–78 °C) for 3–8 hours, followed by hydrolysis under acidic or alkaline conditions to obtain the acid.
Advantages of the Method
- Avoids highly toxic intermediates such as benzene tetrabromide.
- High purity of the final product due to controlled reaction conditions.
- Reduced environmental impact by minimizing hazardous waste (e.g., aluminum chloride waste).
- Cost-effective due to the use of commercially available reagents and mild reaction conditions.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Description |
|---|---|---|
| Alkali for alkoxide formation | NaOH, KOH, NaH, CH3ONa, C2H5ONa | Base for deprotonating benzyl alcohol |
| Alkali to benzyl alcohol molar ratio | 0.3–0.8 | Stoichiometric ratio in insulation step |
| Insulation reaction temp | 120–130 °C | Temperature for alkoxide formation |
| Insulation reaction time | 2–3 hours | Duration for alkoxide formation |
| Condensation temp | 100–140 °C | Temperature for nucleophilic substitution |
| Condensation time | 10–15 hours | Duration for substitution reaction |
| Hydrolysis pH | 1–2 (acidic) or 13–14 (alkaline) | pH for cyano group hydrolysis |
| Hydrolysis temp | 60–160 °C | Temperature for hydrolysis |
| Hydrolysis time | 3–8 hours | Duration of hydrolysis |
| Alcoholysis solvent | Methanol or Ethanol | For ester intermediate formation |
| Alcoholysis temp | 60–78 °C | Reflux temperature |
| Alcoholysis time | 3–8 hours | Duration of alcoholysis |
Research Findings and Industrial Relevance
- The described method is industrially scalable due to the use of safe and cost-effective reagents.
- The process yields high-purity this compound, suitable for pharmaceutical intermediates such as pranlukast synthesis.
- The method has been validated in patent literature with detailed reaction parameters ensuring reproducibility and efficiency.
- Environmental impact is minimized compared to older methods involving toxic brominated intermediates and heavy metal waste.
Q & A
Q. What are the optimal synthetic routes for 4-(Benzyloxy)-3-cyanobenzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A validated protocol includes:
- Benzyloxy introduction : Protecting the hydroxyl group of 3-cyano-4-hydroxybenzoic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Cyanation : Direct cyano substitution at the 3-position via nucleophilic aromatic substitution (e.g., using CuCN/KCN under reflux).
- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (mp 86–88°C).
Key optimization parameters include reaction temperature (70–90°C for benzylation), solvent polarity (DMF for solubility), and stoichiometric control to minimize byproducts. Analytical validation via -NMR (δ 5.26–8.29 ppm for benzyl protons) and IR (2231 cm for -CN) is critical .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies benzyloxy protons (δ 5.26–5.34 ppm) and aromatic protons (δ 7.02–8.29 ppm). -NMR confirms the carbonyl (δ 163.5 ppm) and nitrile (δ 112.7 ppm) groups.
- Infrared Spectroscopy (IR) : Distinct peaks for -CN (2231 cm) and carboxylic acid (1716 cm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 343 (M) confirms molecular weight .
Q. How can researchers purify this compound to >95% purity?
- Recrystallization : Use ethanol/water (3:1) at 60°C, achieving 97% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes non-polar impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts. Monitor purity via UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Cyan Group : Enhances electron-withdrawing effects, stabilizing interactions with DNA minor grooves (e.g., in barbituric acid derivatives).
- Benzyloxy Group : Improves lipophilicity, aiding cellular uptake. Removing this group reduces binding affinity by 40% in DNA-intercalation assays.
- Methoxy vs. Benzyloxy : Methoxy-substituted analogs show weaker π-π stacking (ΔΔG = +2.1 kcal/mol in docking studies) .
Q. What methodologies are used to study the interaction of this compound with biological targets?
- Molecular Docking : AutoDock/Vina simulations assess binding modes to DNA or enzymes (e.g., topoisomerase II).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (K = 1.2 µM for DNA complexes).
- Fluorescence Quenching : Monitors ligand-induced changes in tryptophan residues of target proteins (e.g., BSA) .
Q. How does the compound’s stability vary under physiological vs. synthetic conditions?
- pH Sensitivity : The benzyloxy group hydrolyzes in acidic conditions (pH < 3), forming 3-cyano-4-hydroxybenzoic acid.
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in DMSO induces decarboxylation.
- Light Sensitivity : UV exposure (254 nm) degrades the nitrile group, necessitating amber vial storage .
Q. What computational approaches resolve contradictions in reported reactivity data for benzyloxy-cyanobenzoic acid derivatives?
- Density Functional Theory (DFT) : Calculates activation energies for nitrile hydrolysis (ΔG = 22.3 kcal/mol) and benzyloxy deprotection.
- Metadynamics Simulations : Identify solvent effects (e.g., acetonitrile stabilizes transition states vs. water).
- Comparative SAR Meta-Analysis : Cross-referencing experimental IC values with computed electrostatic potentials resolves discrepancies in reported enzyme inhibition .
Q. How can researchers design analogs to improve the compound’s pharmacokinetic profile?
- Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) to enhance oral bioavailability.
- PEGylation : Attach polyethylene glycol to the benzyloxy group to prolong half-life.
- Halogenation : Introduce fluorine at the 5-position to improve metabolic stability (CYP450 resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
